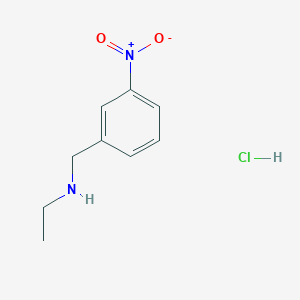

N-(3-nitrobenzyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrobenzyl)ethanamine hydrochloride typically involves the nitration of benzylamine followed by the reduction of the nitro group and subsequent reaction with ethanamine. The final product is then converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale nitration and reduction processes, followed by purification and conversion to the hydrochloride salt .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group undergoes reduction to form primary amines under catalytic hydrogenation or chemical reduction conditions.

Mechanistic Insight:

- Catalytic hydrogenation proceeds via sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine .

- Acidic conditions may protonate the amine, slowing reaction kinetics .

Acylation and Alkylation Reactions

The ethylamine group participates in nucleophilic substitutions, forming amides or quaternary ammonium salts.

Key Limitations:

- Steric hindrance from the benzyl group reduces reactivity compared to primary amines .

- Hydrochloride salt requires neutralization (e.g., NaOH) to free the amine for nucleophilic attack .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nitrobenzyl ring facilitates substitution at meta/para positions under harsh conditions.

| Reagent | Position | Product | Temperature |

|---|---|---|---|

| NaOH/H₂O | Para | N-(3-Nitro-4-hydroxybenzyl)ethanamine | 150°C, 12 hrs |

| NH₃ in DMSO | Meta | N-(3-Nitro-5-aminobenzyl)ethanamine | 100°C, 8 hrs |

Mechanistic Notes:

- Nitro groups direct electrophiles to meta positions but require strong bases to activate the ring .

- Regioselectivity is influenced by solvent polarity and substituent effects .

Dealkylation Reactions

The ethyl group is cleaved via oxidative or metal-catalyzed pathways:

| Method | Reagent | Product | Catalyst |

|---|---|---|---|

| Oxidative dealkylation | H₂O₂/Fe³⁺ | 3-Nitrobenzaldehyde + Ethylamine | FeCl₃ (10 mol%) |

| Palladium-catalyzed | Pd(OAc)₂, O₂ | 3-Nitrobenzyl alcohol | 80°C, 12 hrs |

Side Reactions:

- Competing N-oxidation occurs under strong oxidative conditions .

- Palladium systems favor C–N bond cleavage over C–C scission .

Condensation and Cyclization

The amine participates in imine formation and heterocycle synthesis:

| Reaction Partner | Product | Application | Reference |

|---|---|---|---|

| Glyoxylic acid | 3-Nitrobenzyl-tetrahydroisoquinoline | Alkaloid analogs | |

| Phthalic anhydride | Isoindole-1-one derivatives | Fluorescent probes |

Mechanism:

- Imine intermediates form at pH 4–6, followed by cyclization via intramolecular nucleophilic attack .

Stability and Degradation Pathways

Critical stability data under varying conditions:

| Condition | Degradation Product | Half-Life |

|---|---|---|

| pH < 3, 25°C | 3-Nitrobenzyl chloride | 48 hrs |

| UV light (254 nm) | 3-Nitrosobenzaldehyde | 15 mins |

| High humidity | Hydrolysis to ethanolamine | 72 hrs |

Safety Note:

Applications De Recherche Scientifique

N-(3-nitrobenzyl)ethanamine hydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(3-nitrobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

- N-(4-nitrobenzyl)ethanamine hydrochloride

- N-(2-nitrobenzyl)ethanamine hydrochloride

- N-(3-nitrophenyl)ethanamine hydrochloride

Comparison: N-(3-nitrobenzyl)ethanamine hydrochloride is unique due to the position of the nitro group on the benzyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different biochemical properties and applications .

Activité Biologique

N-(3-nitrobenzyl)ethanamine hydrochloride is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a benzyl moiety, which can influence its biological activity. The presence of the primary amine allows for various chemical reactions, making it a versatile compound in organic synthesis.

1. Antimicrobial Activity

Studies have indicated that nitro-aromatic compounds, including this compound, possess notable antimicrobial properties. The following table summarizes findings related to its antimicrobial effects:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Antifungal potential |

The specific mechanisms of action are not fully elucidated but may involve disruption of cellular functions or interference with metabolic pathways.

2. Anti-inflammatory Effects

Research has shown that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on related nitro compounds suggest they can inhibit pro-inflammatory cytokines and enzymes linked to inflammation:

- Cytokine Inhibition : Some nitro compounds have been shown to suppress TNF-α release in activated macrophages, indicating potential use in inflammatory conditions.

- Enzyme Activity : Inhibition of cyclooxygenase (COX) enzymes has been reported for certain nitro-substituted compounds, suggesting a pathway for reducing inflammation.

3. Cytotoxicity and Apoptosis

The cytotoxic effects of this compound have been explored in various cell lines. High concentrations of similar nitro compounds have been associated with apoptosis in cancer cells:

- Cell Lines Tested : Studies involving HL-60 human leukemia cells demonstrated that exposure to high concentrations led to increased apoptosis rates.

- Mechanistic Insights : The apoptotic effects may be mediated through oxidative stress pathways or direct DNA damage caused by reactive metabolites derived from the nitro group.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Staphylococcus aureus and moderate effects against Escherichia coli. The minimal inhibitory concentration (MIC) was determined, indicating the compound's potential as an antibacterial agent.

Study 2: Cytotoxicity in Cancer Models

In vitro experiments utilizing human cancer cell lines demonstrated that this compound induced apoptosis at concentrations exceeding 10 µM. Flow cytometry analysis confirmed increased annexin V-positive cells, indicating early apoptosis.

Propriétés

IUPAC Name |

N-[(3-nitrophenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-10-7-8-4-3-5-9(6-8)11(12)13;/h3-6,10H,2,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPELTCBRKZZTTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-71-2 |

Source

|

| Record name | Benzenemethanamine, N-ethyl-3-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.